molecular formula C16H17N3O2S B4746106 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4746106
M. Wt: 315.4 g/mol
InChI Key: SLJNVVSLAUJDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as MTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but studies have suggested that it works by inhibiting specific enzymes involved in various cellular processes. For example, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition can lead to changes in the expression of genes that are involved in various cellular processes, including cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. Studies have shown that 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide can induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of tumor growth. In addition, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been found to modulate the immune response by regulating the production of cytokines and chemokines. Furthermore, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its stability and solubility in water. Furthermore, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide-based therapies for cancer treatment. Furthermore, studies are needed to better understand the mechanism of action of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in neurology and immunology. In addition, research is needed to identify potential side effects of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide exhibits anti-tumor activity, neuroprotective effects, and immunomodulatory properties. While the mechanism of action of 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, it has several advantages for lab experiments and has several potential future directions for research.

Scientific Research Applications

1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide exhibits anti-tumor activity and can inhibit the proliferation of cancer cells. In addition, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the immune response and can be used as an immunomodulatory agent.

properties

IUPAC Name

1-(3-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-4-3-5-13(6-10)19-9-12(7-14(19)20)15(21)18-16-17-8-11(2)22-16/h3-6,8,12H,7,9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJNVVSLAUJDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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